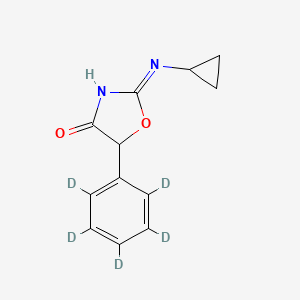
Cyclopropyl Pemoline-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl Pemoline-d5 is a deuterium-labeled derivative of Cyclopropyl Pemoline, a compound known for its central stimulant properties. The molecular formula of this compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.
Méthodes De Préparation
The synthesis of Cyclopropyl Pemoline-d5 involves several steps, starting from the appropriate deuterated precursors. The general synthetic route includes the following steps:
Formation of Cyclopropylamine: This is achieved by reacting cyclopropyl bromide with ammonia under controlled conditions.
Synthesis of Deuterated Phenylhydrazine: This involves the deuteration of phenylhydrazine using deuterium gas.
Cyclization Reaction: The cyclopropylamine and deuterated phenylhydrazine are then subjected to a cyclization reaction to form this compound.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research purposes. These methods ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Cyclopropyl Pemoline-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding oxazolone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, often using reagents like sodium azide or halogens.
Applications De Recherche Scientifique
Cyclopropyl Pemoline-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of related stimulant drugs.
Mécanisme D'action
Cyclopropyl Pemoline-d5 exerts its effects by acting as a central nervous system stimulant. It likely affects neurotransmitter levels in the brain, particularly dopamine. The compound functions as a dopamine reuptake inhibitor and releasing agent, leading to increased dopamine levels in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects .
Comparaison Avec Des Composés Similaires
Cyclopropyl Pemoline-d5 is similar to other central stimulants such as:
Pemoline: Both compounds share a similar mechanism of action, but this compound is deuterium-labeled, making it useful for specific research applications.
Cyclazodone: This compound also acts as a central stimulant but differs in its chemical structure and specific pharmacological effects.
Phenylisohydantoin: Another stimulant with a different chemical structure but similar stimulant properties
This compound stands out due to its deuterium labeling, which provides unique advantages in research, particularly in studies involving metabolic pathways and reaction mechanisms.
Propriétés
IUPAC Name |
2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRKTAYPGADPGW-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=NC3CC3)O2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
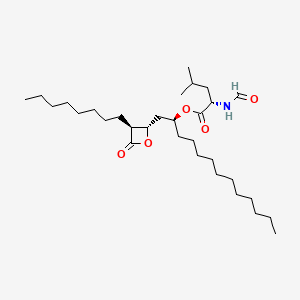
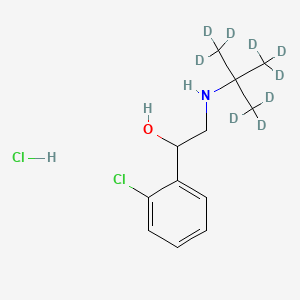
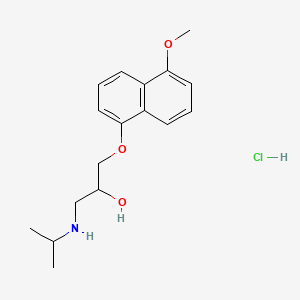
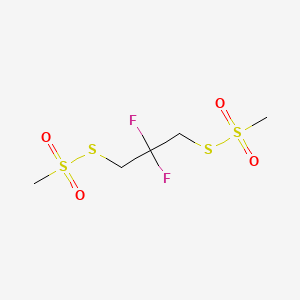
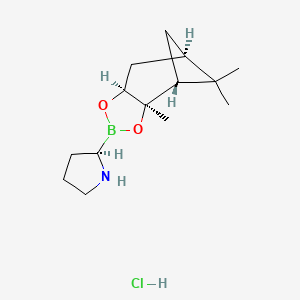
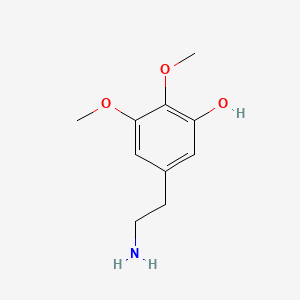
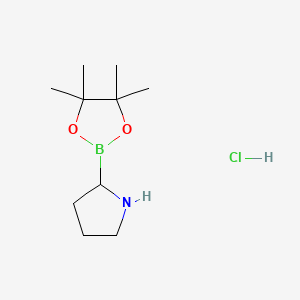
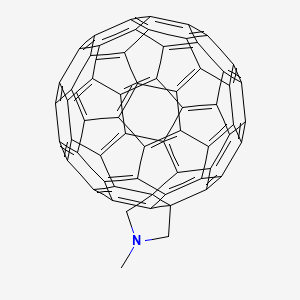
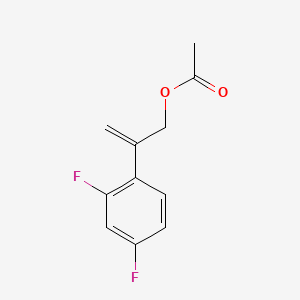
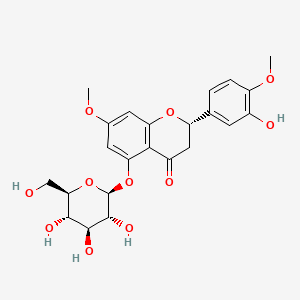
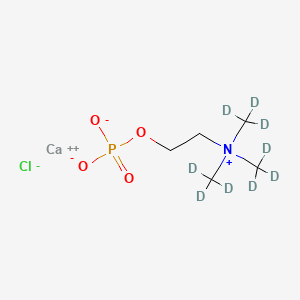
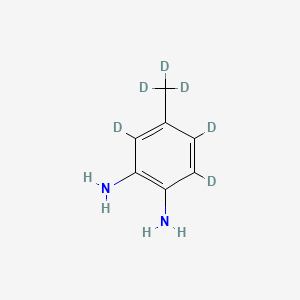
![Carbamic acid, [(1S,2S)-2,3-dihydroxy-1-methylpropyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
